molecular formula C16H17BrO3 B8133044 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene

1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene

Cat. No.: B8133044
M. Wt: 337.21 g/mol
InChI Key: USBRMRYGIJGYFE-UHFFFAOYSA-N
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Description

1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene is an organic compound characterized by the presence of a bromine atom, a methoxybenzyl group, and a methoxymethyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the substitution reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary but often include interactions with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

1-Bromo-3-(4-methoxybenzyloxy)-2-(methoxymethyl)benzene can be compared with other similar compounds, such as:

    1-Bromo-3-((4-methoxybenzyl)oxy)benzene: Lacks the methoxymethyl group, which may affect its reactivity and applications.

    1-Bromo-3-((4-methoxybenzyl)oxy)-5-methylbenzene:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

1-bromo-2-(methoxymethyl)-3-[(4-methoxyphenyl)methoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO3/c1-18-11-14-15(17)4-3-5-16(14)20-10-12-6-8-13(19-2)9-7-12/h3-9H,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBRMRYGIJGYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC=C1Br)OCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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